molecular formula C14H12I2N2O B4911155 N-[bis(4-iodophenyl)methyl]urea

N-[bis(4-iodophenyl)methyl]urea

Cat. No.: B4911155
M. Wt: 478.07 g/mol
InChI Key: YXFDIWWKXGGBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[bis(4-iodophenyl)methyl]urea is a chemical compound of interest in medicinal chemistry and oncology research, supplied for Research Use Only. This urea derivative features iodine atoms on its phenyl rings, a characteristic shared with compounds investigated for their antitumoral properties. Urea-based compounds with iodophenyl groups have been studied for their ability to disrupt microtubule function by alkylating β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The structural motif of bis(4-iodophenyl)methane is also known in chemical research . Furthermore, urea-based molecular frameworks are a significant area of investigation in developing targeted therapies. For instance, similar pharmacophores are central to the design of small molecules that target the prostate-specific membrane antigen (PSMA), a validated target for imaging and treating prostate cancer . Researchers are exploring such compounds for their potential in cancer research and as building blocks for more complex, target-specific molecules. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

bis(4-iodophenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2N2O/c15-11-5-1-9(2-6-11)13(18-14(17)19)10-3-7-12(16)8-4-10/h1-8,13H,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFDIWWKXGGBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)NC(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-[bis(4-iodophenyl)methyl]urea with analogous bis-aryl ureas, highlighting substituent-driven differences:

Compound Name Substituents Key Properties Applications/Significance
This compound 4-iodophenyl High molecular weight, lipophilic, potential radiopharmaceutical applications Hypothesized imaging/contrast agent
1,3-Bis(4-nitrophenyl)urea 4-nitrophenyl Electron-withdrawing nitro groups; acidic urea protons Nicarbazin impurity (veterinary use)
N,N'-bis(4-Isopropylphenyl)urea 4-isopropylphenyl Steric hindrance from isopropyl groups; moderate lipophilicity Industrial/agricultural applications
bis(4-methoxyphenyl)methyl (Mbh) urea 4-methoxyphenyl Electron-donating methoxy groups; enhanced solubility in polar solvents Protecting group in organic synthesis
bis(4-bromophenyl)ether 4-bromophenyl (ether) Smaller halogen (Br vs. I); lower molecular weight Flame retardant/pollutant studies

Key Observations :

  • Electronic Effects : Nitro groups (in 1,3-Bis(4-nitrophenyl)urea) increase acidity of urea protons compared to iodine’s mild electron-withdrawing nature. Methoxy groups (Mbh derivatives) enhance solubility in polar solvents via electron donation .
  • Halogen-Specific Behavior : Bromine (in bis(4-bromophenyl)ether) offers similar electronic effects to iodine but with reduced atomic size and molecular weight, impacting volatility and environmental persistence .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[bis(4-iodophenyl)methyl]urea, and how can purity be validated?

  • Methodology :

  • Route Selection : Start with Ullmann coupling or nucleophilic substitution using bis(4-iodophenyl)methanol and urea derivatives. Catalytic methods (e.g., palladium for cross-coupling) may enhance yield .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Crystallography : Perform single-crystal X-ray diffraction to resolve bond lengths and angles, referencing analogous bis(iodophenyl) structures for comparison .
  • Computational Analysis : Use DFT (B3LYP/6-31G*) to model electron distribution, focusing on iodine's electron-withdrawing effects and urea's hydrogen-bonding potential .
  • Spectroscopy : Analyze UV-Vis absorption for π→π* transitions and fluorescence quenching due to heavy-atom effects from iodine .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to urea derivatives with halogen substituents .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., CT-26 colon carcinoma) and non-cancerous cells (e.g., HEK293) to assess selectivity. Include positive controls like 5-FU .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for iodophenyl-urea analogs?

  • Methodology :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Structural Analog Comparison : Compare this compound with mono-iodinated or brominated analogs to isolate iodine's role in activity .
  • Mechanistic Studies : Use RNA sequencing or proteomics to identify target pathways (e.g., apoptosis vs. oxidative stress) .

Q. What experimental designs are recommended for assessing the compound's stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at timed intervals.
  • Serum Stability : Test in fetal bovine serum (FBS) to evaluate protein binding and metabolic susceptibility .
  • Thermodynamic Profiling : Use DSC/TGA to determine decomposition temperatures and compare with computational predictions .

Q. How can semiquantitative analysis improve reproducibility in studies involving this compound?

  • Methodology :

  • Binding Assays : For receptor studies, combine radiolabeling (e.g., 125I^{125}I) with Scatchard analysis to quantify affinity (KdK_d).
  • Imaging Applications : Reference SPECT protocols for iodinated tracers, using striatal binding ratios (SBRs) to minimize interobserver variability .

Q. What strategies optimize the compound's efficacy in in vivo models while minimizing toxicity?

  • Methodology :

  • Pharmacokinetics : Conduct IV/PO dosing in rodents, measuring plasma half-life (t1/2t_{1/2}) and bioavailability.
  • Formulation : Test PEGylated nanoparticles or liposomes to enhance solubility and tumor targeting .
  • Toxicology : Perform histopathology on liver/kidney tissues and measure ALT/AST levels post-treatment .

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